molecular formula C13H15NO3 B1287199 1-Benzyl-6-oxopiperidine-2-carboxylic acid CAS No. 141884-90-4

1-Benzyl-6-oxopiperidine-2-carboxylic acid

Cat. No.: B1287199
CAS No.: 141884-90-4
M. Wt: 233.26 g/mol
InChI Key: MQGDIMKFAHSDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-6-oxopiperidine-2-carboxylic acid is a piperidine derivative with the molecular formula C13H15NO3 This compound is characterized by a piperidine ring substituted with a benzyl group at the 1-position, a keto group at the 6-position, and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-oxopiperidine-2-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via alkylation reactions using benzyl halides.

    Oxidation to Form the Keto Group:

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-6-oxopiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed:

    Oxidation Products: Compounds with additional oxygen-containing functional groups.

    Reduction Products: Compounds with hydroxyl groups replacing the keto group.

    Substitution Products: Compounds with different substituents replacing the benzyl group.

Scientific Research Applications

1-Benzyl-6-oxopiperidine-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-6-oxopiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymatic reactions.

    Interaction with Receptors: Modulating receptor activity and signaling pathways.

    Influence on Cellular Processes: Affecting cellular metabolism, proliferation, and differentiation.

Comparison with Similar Compounds

1-Benzyl-6-oxopiperidine-2-carboxylic acid can be compared with other similar compounds, such as:

    1-Benzyl-4-oxopiperidine-2-carboxylic acid: Differing by the position of the keto group.

    1-Benzyl-6-hydroxypiperidine-2-carboxylic acid: Differing by the presence of a hydroxyl group instead of a keto group.

    1-Benzyl-6-oxopiperidine-3-carboxylic acid: Differing by the position of the carboxylic acid group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-6-oxopiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12-8-4-7-11(13(16)17)14(12)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGDIMKFAHSDQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C(=O)C1)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-6-oxopiperidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Benzyl-6-oxopiperidine-2-carboxylic acid
Reactant of Route 3
1-Benzyl-6-oxopiperidine-2-carboxylic acid
Reactant of Route 4
1-Benzyl-6-oxopiperidine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Benzyl-6-oxopiperidine-2-carboxylic acid
Reactant of Route 6
1-Benzyl-6-oxopiperidine-2-carboxylic acid
Customer
Q & A

Q1: What structural information about (S)-1-Benzyl-6-oxopiperidine-2-carboxylic acid can be gleaned from the research?

A1: The research paper focuses on a novel synthesis route for (S)-1-Benzyl-6-oxopiperidine-2-carboxylic acid and importantly, confirms its structure through crystallography. [] This means the research successfully determined the three-dimensional arrangement of atoms within the molecule, providing crucial information for understanding its potential interactions and applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.